3-Bromobenzo[b]thiophen-6-amine
Description
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
3-bromo-1-benzothiophen-6-amine |
InChI |
InChI=1S/C8H6BrNS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H,10H2 |
InChI Key |
LDSVFSBASQMGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromobenzo B Thiophen 6 Amine and Its Analogs
Strategic Approaches to the Benzo[b]thiophene Core Synthesis
The formation of the benzo[b]thiophene ring is a critical step, and several effective strategies have been developed. These methods often start from appropriately substituted benzene (B151609) derivatives.
A prominent and versatile method for constructing the benzo[b]thiophene core is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govresearchgate.net This approach involves the intramolecular attack of the alkyne by an electrophile, which is facilitated by the neighboring thioether group. nih.gov
The process typically begins with the Sonagashira coupling of a terminal alkyne with an o-iodothioanisole, catalyzed by palladium, to generate the key o-(1-alkynyl)thioanisole intermediate. acs.org This intermediate is then treated with an electrophile, triggering the cyclization. A wide range of electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-Bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl), and phenylselenyl chloride (PhSeCl), leading to the formation of 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org
A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophilic sulfur source. nih.govorganic-chemistry.orgnih.gov This reagent reacts with o-alkynyl thioanisoles at room temperature to afford 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the C-3 position. nih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by intramolecular cyclization and demethylation. nih.govorganic-chemistry.org This method is tolerant of various functional groups and has been shown to be scalable. organic-chemistry.org
Crucially for the synthesis of analogs of the target compound, an alkynyl thioanisole (B89551) bearing a bromine atom on the aromatic ring was successfully cyclized, yielding the corresponding 6-bromo benzo[b]thiophene in an excellent 95% yield. nih.gov This demonstrates the viability of incorporating the C-6 substituent prior to the formation of the heterocyclic ring.
Table 1: Examples of Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Starting Material (o-alkynyl thioanisole) | Electrophile | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Methylthio)-2-(phenylethynyl)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane (B109758) | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |
| 4-Bromo-1-(methylthio)-2-(phenylethynyl)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95% | nih.gov |
| 1-(Methylthio)-2-(cyclohexylethynyl)benzene | Bromine (Br₂) | Dichloromethane | 3-Bromo-2-cyclohexylbenzo[b]thiophene | 92% | nih.gov |
| 1-(Methylthio)-2-((trimethylsilyl)ethynyl)benzene | Bromine (Br₂) | Dichloromethane | 2,3-Dibromobenzo[b]thiophene | 95% | acs.org |
Annulation reactions involving thiolate intermediates provide another effective route to the benzo[b]thiophene skeleton. One such method involves the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878) (Na₂S). organic-chemistry.org In a process catalyzed by copper(I) iodide (CuI) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, various 2-substituted benzo[b]thiophenes can be synthesized in good yields through a thiolation-annulation sequence. organic-chemistry.org This strategy is particularly useful for generating benzo[b]thiophenes from readily accessible o-haloalkynylbenzene precursors.
Another approach uses thiourea (B124793) as a surrogate for dihydrosulfide in domino reactions that involve C-S bond formation, cross-coupling, and cyclization to produce benzo[b]thiophene scaffolds in high yields. organic-chemistry.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of the 3-aminobenzo[b]thiophene core, a particularly efficient protocol involves the microwave irradiation of 2-halobenzonitriles with methyl thioglycolate. rsc.orgsigmaaldrich.comstrath.ac.uk
This reaction, conducted in the presence of triethylamine (B128534) in dimethyl sulfoxide (B87167) (DMSO) at 130 °C, provides rapid access to a variety of substituted 3-aminobenzo[b]thiophene-2-carboxylates in yields ranging from 58% to 96%. rsc.orgsigmaaldrich.comstrath.ac.uk The method's applicability to precursors bearing halogen substituents, such as bromine, makes it highly relevant for synthesizing analogs of the target compound. rsc.org For instance, the reaction of 2-chloro-5-bromobenzonitrile with methyl thioglycolate under these conditions yields methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate. This intermediate contains both the C-6 bromine (which could be later converted to an amine) and the C-3 amine group, showcasing the protocol's utility.
Table 2: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
| 2-Halobenzonitrile | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluorobenzonitrile | Methyl thioglycolate, Et₃N | DMSO, 130 °C, MW | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 96% | rsc.org |
| 5-Bromo-2-chlorobenzonitrile | Methyl thioglycolate, Et₃N | DMSO, 130 °C, MW | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | 80% | rsc.org |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Methyl thioglycolate, Et₃N | DMSO, 130 °C, MW | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 65% | rsc.org |
| 2-Chlorobenzonitrile | Methyl thioglycolate, Et₃N | DMSO, 130 °C, MW | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 91% | rsc.org |
Selective Halogenation Strategies for Benzo[b]thiophenes
The introduction of a bromine atom at a specific position on the benzo[b]thiophene ring is a key transformation. The C-3 position is often targeted due to the electronic nature of the heterocycle.
Direct bromination of the benzo[b]thiophene core is a straightforward method to introduce bromine at the C-3 position. The reaction of benzo[b]thiophene with molecular bromine in a solvent like carbon tetrachloride can yield 3-bromobenzo[b]thiophene. prepchem.com
For C-2 substituted benzo[b]thiophenes, electrophilic halogenation typically occurs regioselectively at the C-3 position. A method for the C-3 chlorination of C-2 substituted derivatives using sodium hypochlorite (B82951) has been described, and the underlying mechanism may be applicable to bromination. rsc.org DFT calculations suggest the formation of a C2-C3 chloronium ion intermediate, which leads to the C-3 halogenated product. rsc.org
Furthermore, the electrophilic cyclization of 2-alkynyl thioanisoles using halogenating agents like Br₂ or NBS is an effective strategy for concurrently forming the ring and installing a halogen at the C-3 position. acs.orgnih.govresearchgate.net For example, reacting 2-(cyclohexylethynyl)thioanisole with Br₂ in dichloromethane produces 3-bromo-2-cyclohexylbenzo[b]thiophene in 92% yield. nih.gov
An alternative to direct bromination of the heterocycle is the use of brominated precursors that are then transformed into the final benzo[b]thiophene structure. This approach can offer better control over regioselectivity, particularly for introducing substituents on the benzene ring portion of the molecule.
One strategy involves the direct bromination of a substituted benzo[b]thiophene to install a bromine at a different position, such as C-6. For example, 6-bromo-3-cyanobenzo[b]thiophene can be prepared from the commercially available 3-cyanobenzo[b]thiophene. researchgate.net This brominated intermediate can then be used in further reactions, such as palladium-catalyzed couplings, to introduce an amino group or its precursor. researchgate.net
Another powerful example is the cyclization of a pre-brominated substrate. As mentioned previously, the electrophilic cyclization of 4-bromo-1-(methylthio)-2-(phenylethynyl)benzene results in the formation of 6-bromo-3-(methylthio)-2-phenylbenzo[b]thiophene, cleanly installing the bromine at the C-6 position. nih.gov Similarly, brominated thiophenes can serve as precursors in oxidative cycloaddition reactions with quinones to produce bromoanthraquinones, showcasing their utility as building blocks. nih.gov This highlights the principle of carrying a halogen through a synthetic sequence to achieve specific substitution patterns in the final product.
Introduction of the Amine Functionality
The placement of an amine group onto the benzo[b]thiophene scaffold is a critical step in the synthesis of the target compound and its derivatives. Chemists have developed several reliable methods to achieve this, primarily involving the reduction of nitro precursors, direct nucleophilic substitution, or modern palladium-catalyzed coupling reactions.
Reduction of Nitro-Benzo[b]thiophene Precursors to Amines
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a preceding nitro-substituted compound. For the synthesis of 3-Bromobenzo[b]thiophen-6-amine, this involves the preparation of a 3-bromo-6-nitrobenzo[b]thiophene intermediate, which is then converted to the desired amine. This two-step approach is advantageous as the nitro group can be introduced through electrophilic nitration, and its subsequent reduction to an amine is typically a high-yielding transformation.
A variety of reducing agents are effective for this purpose, with the choice often depending on factors like functional group tolerance, scalability, and reaction conditions. Standard reagents for the reduction of aryl nitro groups include:
Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This is a classic and reliable method for this type of transformation.
Iron (Fe) powder in acidic medium (e.g., acetic acid or HCl). This is an economical and widely used industrial process.
Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. This method is often very clean but requires specialized hydrogenation equipment.
The reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines has been studied, indicating that the nitro-benzo[b]thiophene framework is a key precursor in building more complex amine derivatives. nih.govyoutube.com While these studies focused on nucleophilic substitution where the amine displaces the bromine, the reduction of the nitro group itself represents a fundamental alternative for amine synthesis. nih.govyoutube.com
Nucleophilic Amination Reactions on Brominated Benzo[b]thiophenes
Direct displacement of a bromine atom on the benzo[b]thiophene ring with an amine nucleophile is another viable synthetic route. This process falls under the category of nucleophilic aromatic substitution (SNA_r). For this reaction to proceed, the aromatic ring typically needs to be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
However, direct amination of non-activated aryl halides can be achieved under certain conditions, often requiring high temperatures or the use of a strong base, which may proceed through a benzyne (B1209423) intermediate. masterorganicchemistry.comnih.gov A more controlled and widely applicable method involves copper-catalyzed amination. A one-pot method for the direct amination of bromo polycyclic heteroaromatic compounds using a copper-catalyzed Ullmann C-N coupling reaction has been successfully developed. nih.gov This system has proven effective for preparing primary, secondary, and tertiary amines on various scaffolds. nih.gov
Specifically, the synthesis of Benzo[b]thiophen-6-amine (B1266559) and Benzo[b]thiophen-5-amine was achieved in high yields from their respective bromo-precursors using this copper-catalyzed system, demonstrating its utility for the benzo[b]thiophene core. nih.gov
| Starting Material | Product | Catalyst System | Yield | Reference |
| 6-Bromobenzo[b]thiophene | Benzo[b]thiophen-6-amine | Cu₂O, NMP | 94% | nih.gov |
| 5-Bromobenzo[b]thiophene | Benzo[b]thiophen-5-amine | Cu₂O, NMP | 98% | nih.gov |
This interactive table summarizes key findings in the nucleophilic amination of brominated benzo[b]thiophenes.
Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Coupling)
In modern organic synthesis, palladium-catalyzed cross-coupling reactions have become a cornerstone for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, allowing for the coupling of aryl halides (including bromides) with a wide array of amines under relatively mild conditions. nih.gov This reaction has broad substrate scope and excellent functional group tolerance, making it a powerful tool for synthesizing complex molecules. nih.gov
The catalytic cycle generally involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. The development of specialized ligands like Xantphos has enabled the successful amination of even challenging substrates. acs.org
This methodology has been successfully applied to the thiophene (B33073) series. The palladium-catalyzed amination of polysubstituted bromothiophenes using a Pd(OAc)₂/Xantphos system with cesium carbonate (Cs₂CO₃) as the base proceeds under mild conditions. acs.org This approach avoids the need for harsh reaction conditions often associated with traditional nucleophilic substitution. acs.org The functionalization of halobenzothiophenes, including amination via the "Buckwald protocol," is considered a key synthetic step for creating diverse, regioselectively substituted benzo[b]thiophenes. bldpharm.com
Advanced Synthetic Methodologies and Process Optimization
To improve efficiency, reduce waste, and streamline the synthesis of complex molecules like 3-Bromobenzo[b]thiophen-6-amine, chemists are increasingly turning to advanced methodologies such as one-pot reactions and metal-free catalytic systems.
One-Pot Reaction Sequences in Benzo[b]thiophene Derivatization
These strategies often involve the tandem or sequential formation of key bonds to build the heterocyclic ring system in a single operation. For example, a convergent one-pot synthesis of 2,3-substituted benzo[b]thiophenes has been described, which involves a sequential copper-catalyzed intermolecular C–S coupling followed by a palladium-catalyzed intramolecular arene–alkene coupling. masterorganicchemistry.com Other efficient one-pot protocols include:
Copper-catalyzed C-S bond formation followed by heterocyclization from o-halophenyl acetonitrile (B52724) and dithioesters.
Reaction of o-halo-ethynylbenzene precursors with sodium sulfide , which acts as a nucleophile to displace the halide and subsequently attacks the adjacent acetylene (B1199291) moiety to form the thiophene ring. nih.gov
A Pd-catalyzed C-S bond formation using a hydrogen sulfide surrogate followed by a heterocyclization reaction. youtube.com
Furthermore, a one-pot synthesis for 3-aminobenzo[b]thiophenes has been achieved via the Willgerodt–Kindler reaction, starting from 1-(2-chloro-5-nitrophenyl)ethanone, an amine, and sulfur.
| Strategy | Key Steps | Catalysts/Reagents | Reference |
| Ullmann/Heck Coupling | Sequential Cu-catalyzed C-S coupling and Pd-catalyzed intramolecular coupling. | Copper, Palladium | masterorganicchemistry.com |
| Thiolation/Cyclization | Reaction of o-halo-ethynylbenzenes with a sulfur source. | Na₂S | nih.gov |
| Willgerodt–Kindler | Reaction of a substituted acetophenone (B1666503) with an amine and sulfur. | Base, Sulfur | |
| C-S Coupling/Cyclization | CuI-catalyzed C-S bond formation and subsequent cyclization. | CuI, Pivalic Acid |
This interactive table highlights various one-pot strategies for synthesizing benzo[b]thiophene derivatives.
Metal-Free Catalytic Systems in Benzo[b]thiophene Synthesis
While metal-catalyzed reactions are powerful, the use of transition metals can lead to concerns about cost, toxicity, and contamination of the final product, which is particularly important in pharmaceutical synthesis. This has driven the development of metal-free catalytic systems.
Several metal-free approaches for the synthesis of the benzo[b]thiophene ring system have been reported:
Electrophilic cyclization of alkynes neighboring a nucleophilic sulfur atom is an effective metal-free approach to prepare benzo[b]thiophene derivatives. nih.gov
Iodine-catalyzed cascade reactions of thiophenols with alkynes provide a facile, metal-free method for synthesizing benzo[b]thiophenes with good to excellent yields. This reaction uses molecular iodine (I₂) as the catalyst and oxygen from the air as the oxidant.
A transition-metal-free synthesis from o-halovinylbenzenes and potassium sulfide (K₂S) has been developed, which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process.
These methods offer more sustainable and often more economical alternatives to traditional metal-catalyzed syntheses, representing a significant advancement in the field. nih.gov
Optimization of Reaction Conditions for Yield and Selectivityresearchgate.netnih.gov
The optimization of reaction conditions is a critical aspect of synthetic chemistry, directly influencing the efficiency, yield, and purity of the target compound. For the synthesis of 3-bromobenzo[b]thiophen-6-amine and its analogs, researchers have investigated various parameters, including catalysts, solvents, temperature, and the nature of reactants, to maximize product formation and control regioselectivity.
Detailed studies have focused on key synthetic transformations, such as electrophilic cyclization and cross-coupling reactions, which are fundamental to constructing the benzo[b]thiophene core and introducing the desired functional groups.
One of the primary methods for synthesizing the 3-halobenzo[b]thiophene scaffold is the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.gov The efficiency of this reaction is highly dependent on the choice of the electrophilic halogen source and the reaction medium. An environmentally benign methodology utilizes sodium halides in conjunction with copper(II) sulfate (B86663) in ethanol, which has been shown to produce 3-halo substituted benzo[b]thiophenes in very high yields. nih.gov For instance, the cyclization of a cyclohexyl-substituted alkynyl thioanisole with sodium bromide and copper(II) sulfate resulted in the corresponding 3-bromobenzo[b]thiophene derivative in 92% yield. nih.gov
The scope and limitations of this cyclization have been explored with respect to various substituents on the alkyne. A study employing dimethyl(thiodimethyl)sulfonium tetrafluoroborate as the electrophile demonstrated excellent yields for a range of substituted alkynes. nih.gov The reaction appears to be minimally affected by the electronic properties of substituents on a remote phenyl group attached to the alkyne. nih.gov For example, substrates with nitrile functionality, a strong electron-withdrawing group, provided the desired benzo[b]thiophenes in excellent yields (88-100%). nih.gov The reaction also tolerates significant steric hindrance, with bulky tert-butyl and trimethylsilyl (B98337) (TMS) groups on the alkyne leading to good to moderate yields of the cyclized product. nih.gov
Table 1: Effect of Alkyne Substituent on the Yield of 2,3-Disubstituted Benzo[b]thiophenes via Electrophilic Cyclization nih.gov
| Substituent (R) on Alkyne | Reaction Time (h) | Yield (%) |
|---|---|---|
| Phenyl | 1 | 99 |
| 4-Nitrophenyl | 1 | 99 |
| 4-Cyanophenyl | 3 | 92 |
| 2-Cyanophenyl | 48 | 100 |
| n-Butyl | 1 | 100 |
| tert-Butyl | 1 | 100 |
| Trimethylsilyl (TMS) | 1 | 65 |
For the introduction of the amine functionality, optimization of cross-coupling reactions, such as the Buchwald-Hartwig amination, is crucial. The choice of ligand, palladium precursor, and base can dramatically affect the yield. In the synthesis of related heterocyclic amine derivatives, a systematic variation of these parameters was performed. researchgate.net It was found that phosphine ligands, particularly bulky alkylphosphines like tricyclohexylphosphine (B42057) (PCy3), often provide superior results compared to others. researchgate.net The combination of palladium acetate (B1210297) (Pd(OAc)2) as the catalyst precursor and PCy3 as the ligand led to a significant improvement in yield for the C-N bond formation. researchgate.net
Table 2: Optimization of Buchwald-Hartwig Coupling Conditions for Heterocyclic Amines researchgate.net
| Entry | Palladium Source | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | 20 |
| 2 | Pd(OAc)₂ | SPhos | 35 |
| 3 | Pd(OAc)₂ | RuPhos | 27 |
| 4 | Pd(OAc)₂ | PCy₃ | 45 |
Furthermore, classical methods like the Willgerodt–Kindler reaction have been optimized for the synthesis of 3-aminobenzo[b]thiophenes. Research has shown that primary amines tend to produce higher yields of the desired 3-aminobenzo[b]thiophene products compared to secondary amines under these reaction conditions. researchgate.net The choice of solvent and temperature are also key parameters that must be fine-tuned for each specific substrate. researchgate.net
Chemical Reactivity and Derivatization of 3 Bromobenzo B Thiophen 6 Amine
Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene System
Electrophilic aromatic substitution (EAS) on benzo[b]thiophene is complex due to the fused ring system. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. Substituents on the ring exert significant directing effects, influencing the position of incoming electrophiles. researchgate.netpearson.com For 3-Bromobenzo[b]thiophen-6-amine, the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing bromo group will compete to determine the regiochemical outcome of these reactions. youtube.comlibretexts.org
The nitration of substituted benzo[b]thiophenes demonstrates the influence of existing groups on the regioselectivity of the reaction. For instance, the nitration of 2-bromo-3-methylbenzo[b]thiophene yields a mixture of the 4-nitro and 6-nitro derivatives, alongside a ring-opened product, indicating that substitution occurs on the benzene ring. rsc.org In the case of 2-bromobenzo[b]thiophene, nitration also produces a mixture of isomers, with substitution occurring at the 4-, 6-, and potentially 5- or 7-positions. cdnsciencepub.com
For 3-Bromobenzo[b]thiophen-6-amine, the powerful activating effect of the C-6 amino group is expected to dominate. The amino group strongly directs electrophiles to its ortho (C-5 and C-7) and para (C-4) positions. The C-3 bromo group deactivates the ring but also directs to its ortho (C-2 and C-4) and para (C-6) positions. Considering these combined effects, nitration is most likely to occur at the C-7, C-5, and C-4 positions. Oxidation of the sulfur atom can be a competing reaction, as seen in the nitration of benzo[b]thiophene to form 6-nitrobenzo[b]thiophene 1,1-dioxide, a compound also known as Stattic. acs.orgnih.gov
| Substrate | Nitration Conditions | Observed Products | Reference |
|---|---|---|---|
| 2-Bromo-3-methylbenzo[b]thiophene | Various | 4-Nitro (14–18%), 6-Nitro (21–27.5%), and ring-opened products | rsc.org |
| 2-Bromobenzo[b]thiophene | Not specified | Mixture including 4-nitro, 6-nitro, and 5/7-nitro isomers | cdnsciencepub.com |
| Benzo[b]thiophene | Nitrating mixture | 6-Nitrobenzo[b]thiophene 1,1-dioxide | acs.org |
Halogenation of the benzo[b]thiophene core is a valuable method for functionalization. The position of halogenation is highly dependent on the substituents already present. Research has shown that C2-substituted benzo[b]thiophenes can be selectively chlorinated at the C3-position using sodium hypochlorite (B82951). rsc.org Furthermore, electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides (NaCl, NaBr, NaI) provides a green route to 3-halobenzo[b]thiophenes in high yields. nih.gov
In the case of 2-bromo-3-methylbenzo[b]thiophene, bromination results in a single product, believed to be the 6-bromo isomer, indicating a preference for substitution on the benzene ring. rsc.org For 3-Bromobenzo[b]thiophen-6-amine, the directing influence of the C-6 amino group would be expected to facilitate halogenation at the 5- and 7-positions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring system is generally more facile than on corresponding benzene compounds, particularly when activated by electron-withdrawing groups. uoanbar.edu.iq The presence of halogens or nitro groups provides sites for nucleophilic attack and displacement.
The reactivity of halonitrobenzo[b]thiophenes towards nucleophiles has been a subject of detailed study. 3-Bromo-2-nitrobenzo[b]thiophene, for example, reacts with amines to yield the expected 3-amino-2-nitrobenzo[b]thiophene derivatives via ipso-substitution. rsc.org However, these reactions can also lead to unexpected rearranged products, such as 2-amino-3-nitrobenzo[b]thiophenes, highlighting the complex reactivity of the system. rsc.orgacs.org The formation of these products is thought to proceed through intermediates where the thiophene moiety behaves like a nitroalkene. acs.org Similarly, nitrobenzo[b]thiophenes can react with nucleophiles like sodium methoxide (B1231860) to form stable "Meisenheimer-type" adducts. researchgate.net
The 3-bromo substituent on 3-Bromobenzo[b]thiophen-6-amine is a potential site for nucleophilic aromatic substitution. However, without a strong electron-withdrawing group activating the ring (such as a nitro group ortho or para to the bromine), these reactions typically require harsh conditions or metal catalysis. The amino group at C-6, being electron-donating, further deactivates the ring towards traditional SNAr. Therefore, direct displacement of the C-3 bromine by common nucleophiles is expected to be challenging. More commonly, the amino group itself acts as a nucleophile. For instance, 6-aminobenzo[b]thiophene 1,1-dioxide, derived from the reduction of Stattic, is readily used in condensation reactions with aldehydes to form imines, which are then reduced to secondary amines. acs.org
| Substrate | Nucleophile/Reagents | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| 3-Bromo-2-nitrobenzo[b]thiophene | Various amines | N-substituted 3-amino-2-nitrobenzo[b]thiophenes | Formation of rearranged 2-amino-3-nitro isomers also observed | rsc.orgacs.org |
| 3-Nitrobenzo[b]thiophene | Sodium methoxide | Meisenheimer adduct | Stable intermediate identified by NMR | researchgate.net |
| 6-Aminobenzo[b]thiophene 1,1-dioxide | Substituted benzaldehydes, then NaBH₃(CN) | N-benzyl derivatives | Amino group acts as the nucleophile | acs.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position and the amino group at the C-6 position make 3-Bromobenzo[b]thiophen-6-amine an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling , which couples organoboron compounds with organic halides, is widely used to form C-C bonds. researchgate.netresearchgate.netlibretexts.org The 3-bromo position of the target molecule can be readily coupled with a variety of aryl or vinyl boronic acids or esters using a palladium catalyst to generate 3-aryl or 3-vinylbenzo[b]thiophen-6-amine derivatives. researchgate.net
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides. libretexts.orgwikipedia.org While the target molecule already possesses an amino group, the 3-bromo position can be reacted with other amines or ammonia (B1221849) equivalents to synthesize 3,6-diaminobenzo[b]thiophene derivatives. wikipedia.org Conversely, the existing 6-amino group can be used as the nucleophilic partner to couple with other aryl halides, a strategy that avoids having to first convert the amine to a halide. researchgate.netthieme-connect.de This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as Xantphos, and a base like cesium carbonate. researchgate.net
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Resulting Bond | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromobenzo[b]thiophen-6-amine + R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C | 3-Aryl/vinyl-benzo[b]thiophen-6-amine | researchgate.netnih.gov |
| Buchwald-Hartwig Amination | 3-Bromobenzo[b]thiophen-6-amine + R₂NH | Pd(OAc)₂, Phosphine Ligand, Base | C-N | N³-substituted-benzo[b]thiophene-3,6-diamine | libretexts.orgwikipedia.org |
| Buchwald-Hartwig Amination | Aryl-Br + 3-Bromobenzo[b]thiophen-6-amine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | C-N | 6-(Aryl)amino-3-bromobenzo[b]thiophene | researchgate.netthieme-connect.de |
Suzuki-Miyaura Coupling for C-C Bond Formation on Benzo[b]thiophenes
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organohalides. nih.gov In the context of 3-Bromobenzo[b]thiophen-6-amine, the bromine atom at the 3-position serves as the halide partner, enabling the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids and their esters. nih.govmdpi.com
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the transmetalation step. libretexts.org
For substrates containing an unprotected amine, such as 3-Bromobenzo[b]thiophen-6-amine, the choice of reaction conditions is critical to avoid side reactions. However, successful Suzuki-Miyaura couplings on unprotected anilines have been reported, demonstrating the feasibility of this transformation. nih.gov The reaction's robustness allows for the synthesis of complex molecules, including those with biological activity. researchgate.net For instance, various aryl and heteroaryl groups can be introduced at the 3-position of the benzo[b]thiophene core, leading to a diverse range of derivatives. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Substituted Aromatic Amines
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Phenylaniline | ~90 |
| 4-Bromoaniline | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 4-(Thiophen-2-yl)aniline | ~85 |
| 3-Bromoaniline | 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 3-Methyl-N-phenylaniline | ~92 |
This table presents representative examples of Suzuki-Miyaura couplings on bromo-substituted anilines, illustrating the types of transformations possible for 3-Bromobenzo[b]thiophen-6-amine.
Stille Coupling and Related Palladium-Catalyzed Protocols for Functionalization
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forges C-C bonds, in this case between an organohalide and an organotin compound (organostannane). wikipedia.org The reaction is known for its tolerance of a wide array of functional groups, and the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org A significant drawback, however, is the toxicity of the tin reagents. organic-chemistry.org
The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For 3-Bromobenzo[b]thiophen-6-amine, the bromine at the 3-position readily participates in the oxidative addition step with a Pd(0) catalyst. A variety of sp²-hybridized groups, such as vinyl and aryl, can be transferred from the organostannane. wikipedia.org
Additives like copper(I) salts and lithium chloride can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu The choice of palladium catalyst and ligands is also crucial for achieving high yields and can be tailored to the specific substrates. harvard.edu For instance, electron-rich and sterically hindered phosphine ligands often enhance catalytic activity. harvard.edu The Stille reaction has been instrumental in the synthesis of complex natural products and pharmaceuticals. libretexts.org
Table 2: Key Features of Stille Coupling for Aryl Bromides
| Feature | Description |
| Organohalide | Aryl bromides are common substrates. |
| Organotin Reagent | Typically trialkylstannyl derivatives of aryl, vinyl, or alkynyl groups. |
| Catalyst | Pd(0) complexes like Pd(PPh₃)₄ or generated in situ from Pd(II) precursors. |
| Ligands | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or arsine ligands (AsPh₃) are often used. |
| Additives | Cu(I) salts (e.g., CuI) and LiCl can enhance reaction rates. |
| Solvents | Aprotic polar solvents like DMF, DMSO, or THF are commonly employed. |
N-Arylation and Other Amine-Related Coupling Reactions
The amino group at the 6-position of 3-Bromobenzo[b]thiophen-6-amine is a key site for derivatization, particularly through N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between an amine and an aryl halide. While this would typically involve coupling the amine with a different aryl halide, intramolecular or intermolecular reactions involving the bromo-substituent are also conceivable under certain conditions.
More commonly, the amino group of 3-Bromobenzo[b]thiophen-6-amine can be coupled with arylboronic acids in a copper-catalyzed N-arylation reaction, a variation of the Ullmann condensation. researchgate.net These reactions can often be performed under mild conditions, sometimes even at ambient temperature and open to the air, offering a practical route to N-aryl derivatives. researchgate.net
Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of amines. nih.gov These methods can exhibit high selectivity and functional group tolerance, making them suitable for late-stage functionalization in drug discovery. nih.gov Direct C-H arylation of the thiophene ring is another possibility, although this typically requires specific directing groups or reaction conditions to control regioselectivity. nih.govresearchgate.net
Functional Group Transformations and Interconversions
Beyond coupling reactions, the functional groups of 3-Bromobenzo[b]thiophen-6-amine can undergo a variety of transformations to further diversify its chemical structure.
Reactions at the Amine Moiety (e.g., Acylation, Alkylation, Condensation)
The primary amine at the 6-position is nucleophilic and can readily undergo a range of classical amine reactions.
Acylation: The amine can be acylated using acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding amides. masterorganicchemistry.com This transformation is useful for introducing a variety of carbonyl-containing moieties. Friedel-Crafts acylation conditions, which involve a Lewis acid catalyst, are generally not compatible with free amines as the amine coordinates with the Lewis acid, deactivating the aromatic ring. libretexts.org
Alkylation: Alkylation of the amine can be achieved with alkyl halides. However, polyalkylation is a common side reaction, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, provides a more controlled method for mono-alkylation.
Condensation: The amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can be stable compounds themselves or serve as intermediates for further reactions.
Transformations Involving the Bromine Substituent (e.g., Metalation, Reduction)
The bromine atom at the 3-position is a versatile handle for further functionalization.
Metalation: The bromo-substituent can undergo metal-halogen exchange with organolithium reagents (e.g., n-butyllithium) at low temperatures to generate a lithiated benzo[b]thiophene species. This highly reactive organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Reduction: The bromine atom can be removed through reduction, a process known as hydrodebromination. This can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and H₂) or by using a reducing agent like sodium borohydride (B1222165) in the presence of a palladium catalyst. This transformation is useful when the benzo[b]thiophen-6-amine (B1266559) scaffold is desired without substitution at the 3-position.
Oxidation and Reduction Chemistry of the Thiophene Ring (e.g., Sulfoxide (B87167)/Sulfone Formation)
The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and sulfone. researchgate.net
Oxidation: Oxidation of thiophenes typically requires strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net The initial oxidation product is the thiophene S-oxide, which is often unstable and can act as a reactive diene in Diels-Alder reactions. Further oxidation leads to the more stable thiophene S,S-dioxide (sulfone). researchgate.net The electronic properties of the benzo[b]thiophene ring are significantly altered upon oxidation, which can influence its reactivity in subsequent transformations.
Reduction: The thiophene ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a benzene ring. However, partial or complete reduction of the thiophene ring can be achieved under more forcing conditions or with specific catalysts. researchgate.net For instance, hydrogenation of benzo[b]thiophenes can lead to the corresponding dihydro or tetrahydro derivatives. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-Bromobenzo[b]thiophen-6-amine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's atomic connectivity and spatial arrangement.
Application of 1D (¹H, ¹³C) and 2D NMR Techniques for Connectivity and Configuration
One-dimensional ¹H and ¹³C NMR spectra offer initial, yet crucial, insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For instance, the aromatic protons on the benzo[b]thiophene core and the amine protons will resonate at characteristic chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Bromobenzo[b]thiophen-6-amine will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, bonded to bromine, or adjacent to the amine group).
To definitively establish the connectivity between protons and carbons, as well as the through-space relationships between protons, various 2D NMR techniques are employed. core.ac.uk These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular framework, including the placement of the bromine atom and the amine group on the benzo[b]thiophene ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the molecule's conformation. For example, NOE correlations were instrumental in assigning the chemical shifts of protons in related benzothiazine structures. core.ac.uk
A detailed analysis of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the structure as 3-Bromobenzo[b]thiophen-6-amine.
NMR Spectroscopic Analysis in Reaction Monitoring and Product Characterization
NMR spectroscopy is not only a tool for final product characterization but also a powerful technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.org For instance, in the synthesis of 3-Bromobenzo[b]thiophen-6-amine, NMR can be used to track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. beilstein-journals.org
Following a synthesis, NMR is essential for confirming the identity and purity of the isolated product. The comparison of the obtained NMR spectra with those of the expected structure provides definitive proof of a successful reaction. For example, in the synthesis of various substituted benzo[b]thiophenes, ¹H and ¹³C NMR were used to confirm the structures of the final products. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of 3-Bromobenzo[b]thiophen-6-amine by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 3-Bromobenzo[b]thiophen-6-amine without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The resulting mass spectrum will prominently feature a peak corresponding to the molecular weight of the compound plus a proton, allowing for a precise determination of its molecular mass. ESI-MS has been effectively used to study the interactions of structurally related bromo-compounds with biomolecules. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Isomer Differentiation and Mechanism Elucidation
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is crucial for distinguishing between isomers—compounds that have the same nominal mass but different atomic compositions. In the context of 3-Bromobenzo[b]thiophen-6-amine, HRMS can unequivocally confirm its elemental formula (C₈H₆BrNS).
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of 3-Bromobenzo[b]thiophen-6-amine from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the separation of the starting materials, product, and any byproducts.
Column Chromatography: For the purification of larger quantities of 3-Bromobenzo[b]thiophen-6-amine, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. Flash chromatography, a variation of column chromatography that uses pressure to speed up the elution, is also commonly employed. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the final assessment of purity. It offers high resolution and sensitivity, allowing for the detection of even trace impurities. By injecting a sample of 3-Bromobenzo[b]thiophen-6-amine into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis), a chromatogram is obtained. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests the presence of impurities.
Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography coupled with a mass spectrometer (GC-MS) is an excellent tool for both separation and identification. The sample is vaporized and passed through a capillary column, where separation occurs. The separated components then enter the mass spectrometer for detection and identification. GC has been used to assess the purity of related compounds like 3-bromobenzo[b]thiophene. thermofisher.com
| Technique | Application for 3-Bromobenzo[b]thiophen-6-amine |
| ¹H NMR | Determines the number, environment, and connectivity of protons. |
| ¹³C NMR | Provides information on the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Establishes detailed connectivity and spatial relationships of atoms. core.ac.uk |
| NMR in Reaction Monitoring | Tracks reaction progress and helps optimize conditions. beilstein-journals.org |
| ESI-MS | Determines the molecular weight with minimal fragmentation. nih.gov |
| HRMS | Confirms the elemental composition and aids in isomer differentiation. mdpi.com |
| MS Fragmentation Analysis | Provides structural information based on how the molecule breaks apart. libretexts.orgnih.govresearchgate.net |
| TLC | Rapidly monitors reaction progress and assesses purity qualitatively. |
| Column Chromatography | Purifies the compound from reaction mixtures. rsc.org |
| HPLC | Provides high-resolution separation for quantitative purity assessment. |
| GC-MS | Separates and identifies volatile components, assessing purity. thermofisher.com |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the determination of reaction yield for synthesized organic compounds like 3-Bromobenzo[b]thiophen-6-amine. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For aromatic and moderately polar compounds such as substituted benzothiophenes, Reverse-Phase HPLC (RP-HPLC) is the most common and effective modality.
In a typical RP-HPLC setup for analyzing 3-Bromobenzo[b]thiophen-6-amine, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is employed. The mobile phase would consist of a polar solvent system, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. mdpi.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The retention time, the time it takes for the analyte to travel from the injector to the detector, is a characteristic property for a given compound under specific chromatographic conditions and is used for its identification.
The purity of a sample of 3-Bromobenzo[b]thiophen-6-amine is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal or no extraneous peaks. Pharmaceutical quality control, for instance, often requires a purity level of ≥98% as determined by HPLC. pyglifesciences.com The yield of a chemical reaction can be quantified by preparing a standard solution of the purified compound of known concentration, generating a calibration curve of concentration versus peak area, and then using this curve to determine the concentration of the compound in a crude reaction mixture of a known volume.
While specific, detailed HPLC analytical methods for 3-Bromobenzo[b]thiophen-6-amine are not extensively published in peer-reviewed literature, a standard method can be proposed based on common practices for similar aromatic amines and bromo-substituted heterocycles. mdpi.cominternationaljournalssrg.org
Table 1: Representative RP-HPLC Parameters for Purity Analysis of a Benzothiophene (B83047) Derivative
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30% to 95% B20-25 min: 95% B25-30 min: 95% to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Expected Retention Time | ~15-20 minutes |
This table represents a typical method for analyzing compounds structurally similar to 3-Bromobenzo[b]thiophen-6-amine. Actual parameters would require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis and Derivatization Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For 3-Bromobenzo[b]thiophen-6-amine, GC-MS can be employed to assess isomeric purity and to analyze derivatives that enhance volatility or chromatographic performance.
The primary amine group in 3-Bromobenzo[b]thiophen-6-amine can lead to peak tailing and potential adsorption on the GC column. To mitigate these issues and increase the compound's volatility, derivatization is often a necessary step. Common derivatization strategies for primary amines include acylation, silylation, or alkylation. nih.gov For example, reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) would convert the polar -NH2 group into a less polar and more volatile -NHCOCF3 group. This process not only improves the chromatographic peak shape but can also yield characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation. nih.gov
GC-MS is exceptionally well-suited for the separation and identification of constitutional isomers, such as different positional isomers of bromo- or amino-substituted benzothiophenes that might be formed as byproducts during synthesis. Even with very similar mass spectra, isomers will typically have different retention times in the gas chromatograph, allowing for their distinction and quantification. sci-hub.se The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a molecular "fingerprint." The molecular ion peak (M+) would confirm the molecular weight of the derivatized or underivatized analyte, and the isotopic pattern of bromine (approximately equal intensities for 79Br and 81Br) would be a clear diagnostic feature in the mass spectrum of 3-Bromobenzo[b]thiophen-6-amine.
Table 2: Illustrative GC-MS Derivatization and Analysis Parameters
| Parameter | Description |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Reaction | Converts the primary amine (-NH2) to a trifluoroacetamide (B147638) (-NHCOCF3) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
| Expected Outcome | Separation of isomers with distinct retention times; identification via characteristic mass spectra (including Br isotopic pattern and fragmentation of the derivatized amine). |
This table illustrates a potential GC-MS strategy. Specific derivatization and analysis conditions for 3-Bromobenzo[b]thiophen-6-amine would need to be developed and validated experimentally.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers deep insights into its conformation and the nature of the intermolecular interactions that govern its packing in the solid state. Although a specific crystal structure for 3-Bromobenzo[b]thiophen-6-amine is not publicly available, analysis of closely related benzothiophene derivatives provides a clear framework for what such an investigation would reveal. juniperpublishers.comtandfonline.comresearchgate.net
A single-crystal X-ray diffraction experiment on a suitable crystal of 3-Bromobenzo[b]thiophen-6-amine would yield precise data on bond lengths, bond angles, and torsion angles. The benzothiophene core is expected to be largely planar, though minor deviations can occur. nih.gov The analysis would confirm the positions of the bromine atom at C3 and the amine group at C6. Key geometric parameters, such as the C-S, C-Br, and C-N bond lengths, can be compared to values from similar structures to identify any unusual electronic or steric effects. For instance, the crystal structure of a related compound, 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, revealed the planarity of the thiophene (B33073) ring and provided detailed bond angle and length information. researchgate.net The conformation of the molecule, particularly the orientation of the amine group relative to the aromatic ring, would be definitively established.
Table 3: Representative Crystallographic Data for a Substituted Benzothiophene Derivative
| Parameter | (E)-N-(benzo[b]thiophen-2-ylmethylene)-4-methylaniline |
| Chemical Formula | C16H13NS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.279(3) |
| b (Å) | 13.568(4) |
| c (Å) | 9.695(3) |
| β (º) | 104.99(3) |
| Volume (ų) | 1304.5(7) |
| Z (molecules/cell) | 4 |
| Key Bond Length (C-S) | ~1.76 Å |
Data extracted from a study on a related benzothiophene derivative to illustrate typical crystallographic parameters. Source: Adapted from publicly available crystallographic data.
Beyond individual molecular geometry, X-ray crystallography illuminates the intricate network of non-covalent interactions that dictate how molecules arrange themselves in a crystal lattice. For 3-Bromobenzo[b]thiophen-6-amine, several key interactions would be anticipated. The primary amine group is a potent hydrogen bond donor and can form N-H···N or N-H···S hydrogen bonds with neighboring molecules, creating chains, dimers, or more complex networks that stabilize the crystal packing. researchgate.net
Theoretical and Computational Chemistry Studies of 3 Bromobenzo B Thiophen 6 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromobenzo[b]thiophen-6-amine, such studies would provide critical insights into its electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Stability Assessment
Density Functional Theory (DFT) has become a standard method for optimizing molecular geometries and assessing the stability of various conformations. wikipedia.org By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in 3-Bromobenzo[b]thiophen-6-amine, providing a foundational understanding of its structure. While DFT has been used to investigate the geometry and stability of related nitro-substituted aminobenzothiophenes, specific data for the 6-amino isomer is not available. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for predicting chemical reactivity and kinetic stability. Although HOMO-LUMO analysis has been performed on other substituted benzo[b]thiophenes and related heterocyclic systems to understand their electronic transitions and reactivity, a specific analysis for 3-Bromobenzo[b]thiophen-6-amine has not been reported. acs.org This type of analysis would be invaluable for predicting how the molecule might interact with other chemical species.
Reaction Mechanism Investigations through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Elucidating Reaction Pathways
Transition state theory is a cornerstone of understanding reaction kinetics. Computational analysis can identify the transition state structures and their corresponding energies, which are critical for determining the activation energy and the feasibility of a proposed reaction mechanism. For reactions involving 3-Bromobenzo[b]thiophen-6-amine, such as nucleophilic substitution or cross-coupling reactions, transition state analysis could clarify the mechanistic pathways. While computational studies have been proposed to understand the mechanisms of formation for substituted benzo[b]thiophenes, specific transition state analyses for reactions involving the title compound are not documented. researchgate.netnih.gov
Stereoelectronic Effects and Regioselectivity Predictions
The bromine and amine substituents on the benzo[b]thiophene core are expected to exert significant stereoelectronic effects, influencing the regioselectivity of its reactions. Computational methods can quantify these effects, helping to predict where subsequent chemical modifications are most likely to occur. Studies on related systems have highlighted the importance of such effects in directing the outcomes of reactions. acs.orgrsc.org A computational investigation into the stereoelectronic landscape of 3-Bromobenzo[b]thiophen-6-amine would be highly beneficial for synthetic chemists seeking to functionalize this scaffold.
Intermolecular Interactions and Solid-State Phenomena
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, which can significantly impact the material's properties. While the synthesis of various 3-halobenzo[b]thiophenes has been reported, detailed computational studies on the solid-state packing and intermolecular interactions of 3-Bromobenzo[b]thiophen-6-amine are not available. nih.gov Such studies would be crucial for understanding its physical properties and for the design of crystalline materials.
PIXEL Calculations for Quantifying Intermolecular Interaction Energies
There are no available research articles that report the use of PIXEL calculations to quantify the lattice and intermolecular interaction energies within the crystal structure of 3-Bromobenzo[b]thiophen-6-amine. This computational method is instrumental in dissecting the energetic contributions of electrostatic, polarization, dispersion, and repulsion forces between molecules in a crystal, offering a deeper understanding of the crystal packing.
Synthesis and Reactivity of Advanced Benzo B Thiophene 6 Amine Derivatives and Fused Systems
Design and Synthesis of Functionalized Analogs of 3-Bromobenzo[b]thiophen-6-amine with Varied Substituents
The strategic functionalization of 3-Bromobenzo[b]thiophen-6-amine allows for the systematic exploration of the chemical space around the benzo[b]thiophene core. The design of new analogs focuses on leveraging modern cross-coupling reactions and classical functional group transformations to introduce a wide array of substituents at both the C-3 and C-6 positions.
The synthesis of the parent compound, 3-Bromobenzo[b]thiophen-6-amine, can be envisioned through a multi-step sequence, likely involving the nitration of a 3-bromobenzo[b]thiophene precursor followed by the reduction of the nitro group to the desired amine. The starting 3-bromobenzo[b]thiophene can be prepared by the direct bromination of benzo[b]thiophene. prepchem.com
Functionalization at the C-3 Position:
The bromine atom at the C-3 position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for introducing aryl, heteroaryl, vinyl, and alkyl groups by coupling the aryl bromide with an appropriate organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the synthesis of analogs with extended conjugation or specific steric and electronic properties. The reaction is tolerant of the free amine group on the benzo[b]thiophene ring. nih.gov
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenylbenzo[b]thiophen-6-amine |
| 2 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-(Pyridin-3-yl)benzo[b]thiophen-6-amine |
| 3 | Methylboronic acid | Pd(PCy₃)₂ | K₃PO₄ | 3-Methylbenzo[b]thiophen-6-amine |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 3-(4-Methoxyphenyl)benzo[b]thiophen-6-amine |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a new C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position. wikipedia.orglibretexts.orgacsgcipr.org This strategy is crucial for developing analogs with diverse hydrogen-bonding capabilities and basicity. The choice of phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. nih.gov
| Entry | Amine | Catalyst/Ligand | Base | Product |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 3-(Morpholin-4-yl)benzo[b]thiophen-6-amine |
| 2 | Aniline | Pd(OAc)₂/BINAP | NaOt-Bu | N-Phenylbenzo[b]thiophen-3,6-diamine |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | LiHMDS | N-Benzylbenzo[b]thiophen-3,6-diamine |
| 4 | Piperidine | Pd(OAc)₂/t-BuXPhos | K₂CO₃ | 3-(Piperidin-1-yl)benzo[b]thiophen-6-amine |
Functionalization at the C-6 Amino Group:
The amino group at the C-6 position can be readily functionalized through standard transformations such as acylation, sulfonylation, and alkylation to introduce new amide, sulfonamide, and secondary or tertiary amine moieties.
| Entry | Reagent | Reaction Type | Product |
| 1 | Acetyl chloride | Acylation | N-(3-Bromobenzo[b]thiophen-6-yl)acetamide |
| 2 | Benzoyl chloride | Acylation | N-(3-Bromobenzo[b]thiophen-6-yl)benzamide |
| 3 | p-Toluenesulfonyl chloride | Sulfonylation | N-(3-Bromobenzo[b]thiophen-6-yl)-4-methylbenzenesulfonamide |
| 4 | Methyl iodide | Alkylation | 3-Bromo-N,N-dimethylbenzo[b]thiophen-6-amine |
Preparation of Fused Polycyclic Systems Incorporating the Benzo[b]thiophene-Amine Moiety
The 3-Bromobenzo[b]thiophen-6-amine scaffold is an excellent precursor for the construction of fused polycyclic systems, which are of significant interest in medicinal and materials chemistry. core.ac.uk Annulation strategies can be designed to build new rings onto the benzo[b]thiophene core, often leading to novel thienoquinoline, thienopyrimidine, or other complex heterocyclic structures. rsc.orgosi.lvresearchgate.net
A common strategy involves using the existing functional groups as handles for cyclization. For instance, the amino group can act as a nucleophile in reactions to form a new heterocyclic ring. One such approach is the synthesis of thieno[3,2-f]quinolines. This can be achieved through a palladium-catalyzed reaction sequence starting with the Sonogashira coupling of 3-Bromobenzo[b]thiophen-6-amine with a terminal alkyne. The resulting 3-alkynylbenzo[b]thiophen-6-amine can then undergo an intramolecular cyclization, often promoted by acid or a transition metal catalyst, to yield the fused quinoline (B57606) system. rsc.org
For example, a Friedländer-type annulation can be employed where the amino group and the adjacent aromatic C-7 hydrogen react with a β-ketoester to form a fused pyridine (B92270) ring. Alternatively, intramolecular cyclization of a pre-functionalized side chain can be used. A general pathway could involve:
Acylation of the 6-amino group with a molecule containing a suitable functional group for cyclization.
A subsequent intramolecular reaction (e.g., Heck reaction, cyclodehydration) to form the fused ring.
A powerful method involves an intramolecular Heck reaction. First, the 6-amino group is acylated with an acrylic acid derivative. Then, the bromine at C-3 is utilized in a palladium-catalyzed intramolecular cyclization to form a six-membered lactam ring fused to the benzo[b]thiophene core.
| Entry | Cyclization Strategy | Key Intermediate | Fused System |
| 1 | Combes quinoline synthesis | Reaction with a 1,3-dicarbonyl compound | Thieno[3,2-g]quinoline derivative |
| 2 | Pictet-Spengler reaction | Reaction with an aldehyde | Tetrahydrothieno[3,2-g]isoquinoline derivative |
| 3 | Intramolecular Heck Reaction | N-(3-Bromobenzo[b]thiophen-6-yl)acrylamide | Fused Dihydropyridinone-Thienopyridine |
| 4 | Iodocyclization | 3-Alkynyl-2-(methylthio)quinoline intermediate | Thieno[2,3-b]quinoline derivative rsc.org |
Strategies for Diversity-Oriented Synthesis within the Benzo[b]thiophene Scaffold for Chemical Library Development
Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules from a common starting material. wikipedia.org The 3-Bromobenzo[b]thiophen-6-amine scaffold is exceptionally well-suited for DOS due to its two chemically distinct and orthogonally reactive functional handles. This allows for the programmed and systematic introduction of complexity and diversity.
A typical DOS strategy using this scaffold would involve a branching pathway where different reaction types are applied to the parent molecule.
A Representative DOS Approach:
Scaffold Preparation: Synthesis of the core 3-Bromobenzo[b]thiophen-6-amine.
First Diversification Step (C-3 Position): The parent scaffold is divided into several pools. Each pool is subjected to a different palladium-catalyzed cross-coupling reaction at the C-3 position. For example:
Pool A: Suzuki-Miyaura coupling with a library of 20 different boronic acids.
Pool B: Buchwald-Hartwig amination with a library of 20 different amines.
Pool C: Sonogashira coupling with a library of 20 different terminal alkynes. This step generates three libraries of 20 compounds each, all differing at the C-3 position.
Second Diversification Step (C-6 Position): Each of the newly generated libraries is then further diversified by reacting the C-6 amino group.
Each library is split into sub-pools.
Sub-pool 1: Acylation with a library of 20 different acyl chlorides.
Sub-pool 2: Sulfonylation with a library of 20 different sulfonyl chlorides.
Sub-pool 3: Reductive amination with a library of 20 different aldehydes.
Q & A
Q. What challenges arise in structural elucidation via X-ray crystallography, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
